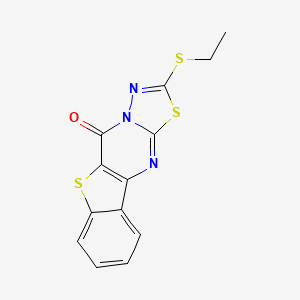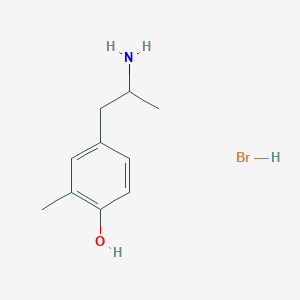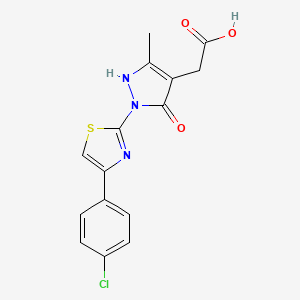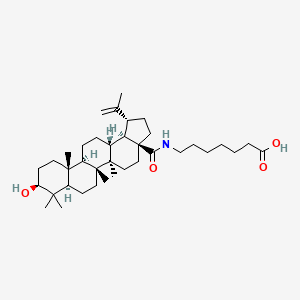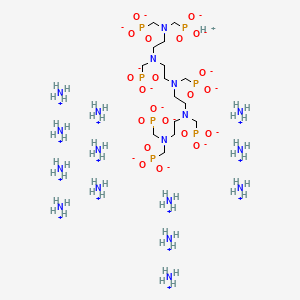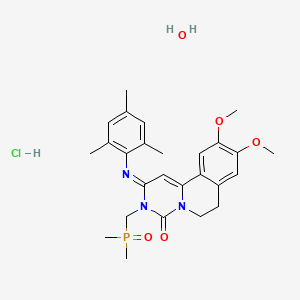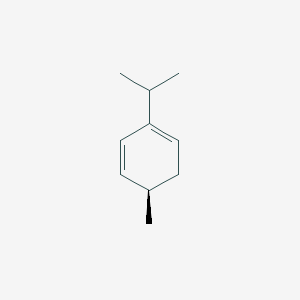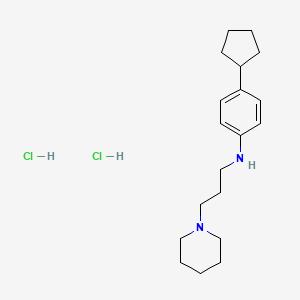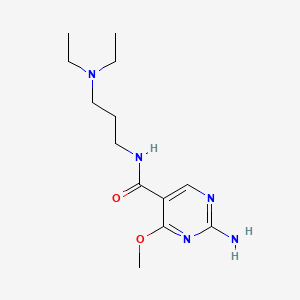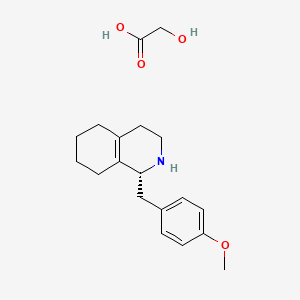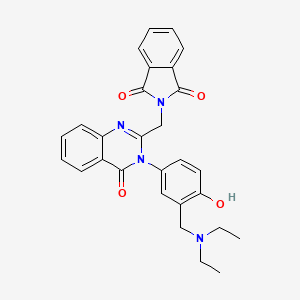
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is of significant interest due to its unique chemical structure, which combines a benzopyran moiety with a triazole ring. This combination imparts unique chemical and biological properties to the compound, making it a subject of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an azide derivative to form the triazole ring, followed by cyclization to form the benzopyran structure. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyran-triazole compounds, each with distinct chemical and biological properties.
科学的研究の応用
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant and its ability to reduce oxidative damage to DNA.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and antiproliferative effects.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: A simpler derivative with similar chemical properties but lacking the triazole ring.
4H-1-Benzopyran-4-one, 6-methoxy-2-phenyl-: Another benzopyran derivative with a methoxy group and phenyl ring, known for its distinct biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: A compound with additional hydroxyl and methoxy groups, enhancing its antioxidant properties.
Uniqueness
The presence of the triazole ring in 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)- imparts unique chemical reactivity and biological activity, distinguishing it from other benzopyran derivatives. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
119584-86-0 |
|---|---|
分子式 |
C12H9N3O2 |
分子量 |
227.22 g/mol |
IUPAC名 |
2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-13-7-9(14-15)12-6-10(16)8-4-2-3-5-11(8)17-12/h2-7H,1H3 |
InChIキー |
IKRHFXTUODUCFU-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


